molecular formula C27H22N6O5S B11091267 (6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione

(6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione

Cat. No.: B11091267
M. Wt: 542.6 g/mol
InChI Key: AOODZAXTWUHYTR-AOFTXDIDSA-N
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Description

The compound (6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione is a complex organic molecule characterized by its unique structural features, including multiple aromatic rings, nitro groups, and heterocyclic components. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted imidazoles, thiazoles, and triazines. Key steps include:

    Formation of the imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrofuran moiety: This step often involves the use of nitrofuran derivatives and coupling reactions to attach the nitrofuran group to the core structure.

    Final modifications: Steps such as methylation and phenylation are carried out to achieve the desired substitution pattern on the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound produced.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings and heterocyclic components can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction but may include reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce various oxidized forms of the nitrofuran moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential antimicrobial and anticancer activities. The presence of the nitrofuran moiety suggests it may have activity against certain bacterial strains.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, which can lead to cellular damage in microbial cells. Additionally, the compound’s ability to interact with DNA and proteins may contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Furazolidone: Another nitrofuran derivative with antimicrobial properties.

    Metronidazole: A nitroimidazole compound with similar applications in treating infections.

Uniqueness

The uniqueness of (6Z)-1,3-dimethyl-6-[(2Z)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H22N6O5S

Molecular Weight

542.6 g/mol

IUPAC Name

(11Z)-4,6-dimethyl-11-[(Z)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione

InChI

InChI=1S/C27H22N6O5S/c1-30-25(35)31(2)27(19-12-7-4-8-13-19)26(30,18-10-5-3-6-11-18)28-24-32(29-27)23(34)21(39-24)15-9-14-20-16-17-22(38-20)33(36)37/h3-17,29H,1-2H3/b14-9-,21-15-

InChI Key

AOODZAXTWUHYTR-AOFTXDIDSA-N

Isomeric SMILES

CN1C(=O)N(C2(C1(NN3C(=O)/C(=C/C=C\C4=CC=C(O4)[N+](=O)[O-])/SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CN1C(=O)N(C2(C1(NN3C(=O)C(=CC=CC4=CC=C(O4)[N+](=O)[O-])SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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